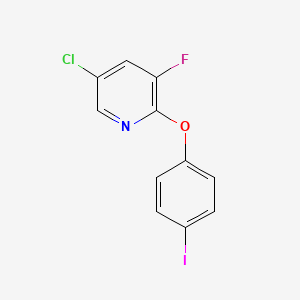![molecular formula C11H12N4S B2381994 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-04-9](/img/structure/B2381994.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine is an organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl group and a guanidine moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine can be achieved through several methods. One common approach involves the oxidative condensation of amines with N,N’-disubstituted thioureas using carbon tetrabromide as a thiophilic reagent . This method is advantageous due to its simplicity, cost-effectiveness, and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure consistency and purity.
Análisis De Reacciones Químicas
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has been studied for its potential antifungal, antitumor, and antiviral activities . In medicine, it is explored for its potential therapeutic effects, including its role as an inhibitor of Na+/H+ exchange (NHE) and its use in the treatment of essential thrombocythemia and influenza . Additionally, it is used in the rubber industry as an antioxidant to inhibit rubber aging and thermal decomposition during vulcanization .
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This mechanism is particularly relevant in the treatment of muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert .
Comparación Con Compuestos Similares
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and 2,4-disubstituted thiazoles . These compounds share structural similarities, including the presence of thiazole or thiadiazole rings, but differ in their substituents and specific biological activities. For instance, 1,3,4-thiadiazole derivatives are known for their antibacterial and antifungal properties, while 2,4-disubstituted thiazoles exhibit a broader range of biological activities, including anti-inflammatory, antitumor, and antiviral effects . The unique combination of the 4-methylphenyl group and guanidine moiety in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGAXVHTLHPERL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103645 |
Source


|
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7120-04-9 |
Source


|
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
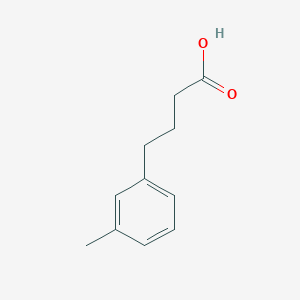
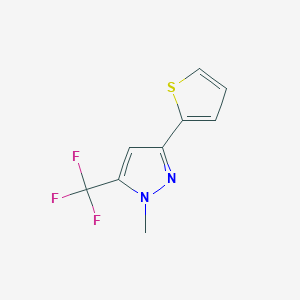


![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
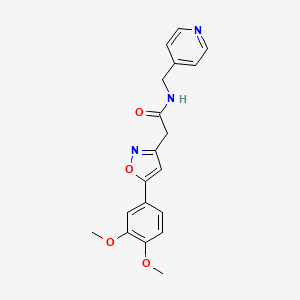
![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2381923.png)
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
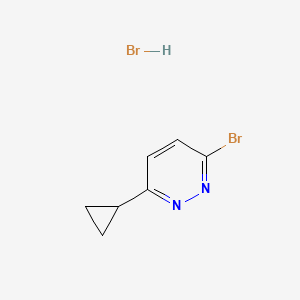
![1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2381929.png)
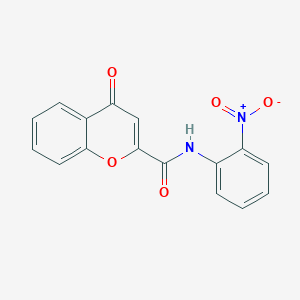
![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2381934.png)
